

# NMD670 Early-Phase Clinical Trial Results: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**NMD670** is an investigational, first-in-class, orally administered small molecule designed to enhance neuromuscular function by inhibiting the skeletal muscle-specific chloride ion channel, CIC-1.[1][2] Developed by NMD Pharma, this novel therapeutic agent aims to address the unmet medical need in several neuromuscular disorders characterized by muscle weakness and fatigue.[3] This technical guide provides a comprehensive overview of the publicly available results from the early-phase clinical trials of **NMD670**, with a focus on quantitative data, experimental protocols, and the underlying mechanism of action.

## **Mechanism of Action: CIC-1 Inhibition**

NMD670's therapeutic potential lies in its targeted inhibition of the CIC-1 chloride channel, which is predominantly expressed in skeletal muscle.[1][4] The CIC-1 channel plays a crucial role in regulating muscle fiber excitability. By allowing an influx of chloride ions, it contributes to the repolarization of the muscle cell membrane after an action potential, thus preventing excessive muscle excitability. In certain neuromuscular diseases, such as myasthenia gravis (MG), the transmission of nerve signals to the muscle is impaired. By partially inhibiting CIC-1, NMD670 reduces the chloride influx, thereby increasing the excitability of the muscle fiber and amplifying its response to weakened nerve signals.[2][5] This ultimately leads to improved neuromuscular transmission and enhanced muscle contraction.



## **Signaling Pathway Diagram**



Click to download full resolution via product page



Caption: **NMD670** inhibits the CIC-1 channel, reducing chloride influx and enhancing muscle fiber excitability.

## **Early-Phase Clinical Trial Program**

The early-phase clinical development of **NMD670** included a Phase I study in healthy volunteers and a Phase I/IIa proof-of-concept study in patients with myasthenia gravis.[1][6]

## **Phase I Study in Healthy Volunteers**

A randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **NMD670** in healthy volunteers.[4]

#### Experimental Protocol:

- Study Design: The study consisted of a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.[4]
- Participants: A total of 87 healthy male and female volunteers were enrolled.[4]
- Dosing:
  - SAD cohorts received single doses ranging from 50 mg to 1600 mg.[4]
  - MAD cohorts received doses of 200-600 mg once daily or 400 mg twice daily.
- Key Assessments: Safety and tolerability were the primary endpoints. Pharmacokinetic and pharmacodynamic parameters were also assessed.[4]

#### Results:



| Parameter        | Observation                                                                                                                                                                  |
|------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Safety           | NMD670 was generally safe and well-tolerated.  No serious adverse events (SAEs) were reported.[4]                                                                            |
| Tolerability     | Myotonia (muscle stiffness) was observed at the highest dose levels in the SAD study. This was considered an on-target pharmacological effect and resolved spontaneously.[4] |
| Pharmacokinetics | (Detailed quantitative data not publicly available)                                                                                                                          |
| Pharmacodynamics | The occurrence of myotonia at higher doses indicated pharmacological target engagement. [4]                                                                                  |

## Phase I/IIa Study in Myasthenia Gravis Patients

A Phase I/IIa study was conducted to establish the first clinical proof-of-mechanism for **NMD670** in patients with myasthenia gravis.[1][7]

#### Experimental Protocol:

- Study Design: The Phase IIa part was a randomized, placebo-controlled, double-blind, threeway crossover study.[6][8]
- Participants: 12 patients with generalized myasthenia gravis (gMG) who were positive for anti-acetylcholine receptor (AChR) antibodies were enrolled.[8]
- Dosing: Patients received a single oral dose of 400 mg NMD670, 1200 mg NMD670, or a placebo in a crossover fashion.[8]
- Key Assessments: The primary endpoints were safety and efficacy, with efficacy measured by the change in the Quantitative Myasthenia Gravis (QMG) score. Electrophysiological endpoints were also evaluated to demonstrate target engagement.[1][7]

#### Results:



| Parameter                            | Observation                                                                                                                                                                                                                                     |
|--------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Safety                               | NMD670 was safe and well tolerated in MG patients. The incidence of treatment-related side effects was similar to placebo. The most commonly reported adverse events were fatigue and headache.[8]                                              |
| Efficacy (QMG Score)                 | Statistically significant and clinically meaningful improvements in the QMG score were observed. The 400 mg dose showed a statistically significant improvement compared to placebo. Up to 50% of patients were classified as responders.[7][8] |
| Efficacy (Individual QMG Components) | Improvements were noted in hand grip strength, speech, and ocular symptoms (double vision and drooping eyelids).[8]                                                                                                                             |
| Pharmacodynamics                     | Electrophysiological data demonstrated target engagement and restoration of neuromuscular transmission.[7]                                                                                                                                      |

# **Experimental Workflow Diagram**





Click to download full resolution via product page



Caption: A three-way crossover design for the Phase IIa trial of **NMD670** in myasthenia gravis patients.

### **Conclusion and Future Directions**

The early-phase clinical trials of **NMD670** have provided promising results, demonstrating a favorable safety profile and proof-of-mechanism in patients with myasthenia gravis. The observed improvements in muscle function, as measured by the QMG score, support the continued development of **NMD670** as a potential novel treatment for neuromuscular disorders.

Following these positive results, NMD Pharma has initiated a Phase 2b clinical trial (SYNAPSE-MG) to further evaluate the safety and efficacy of different dose levels of **NMD670** in a larger population of adult patients with generalized myasthenia gravis.[9][10] Additionally, Phase 2 trials are underway to investigate **NMD670** in patients with spinal muscular atrophy (SMA) and Charcot-Marie-Tooth (CMT) disease, expanding the potential therapeutic applications of this innovative CIC-1 inhibitor.[5] The outcomes of these ongoing and future studies will be crucial in determining the role of **NMD670** in the management of these debilitating conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. NMD Pharma Reports Positive Top-Line Data from a Phase [globenewswire.com]
- 2. NMD Pharma Publishes Comprehensive Data Package for NMD670 in Science Translational Medicine — NMD Pharma [nmdpharma.com]
- 3. Study: Pill makes patients with life-threatening muscle weakness stronger | EurekAlert! [eurekalert.org]
- 4. NMD Pharma Announces Publication of Phase 1 Clinical Trial Data Evaluating NMD670 in Healthy Volunteers in the Journal Clinical Pharmacology & Therapeutics — NMD Pharma [nmdpharma.com]



- 5. NMD Pharma to Present Data on its Skeletal Muscle Targeted Therapy for Rare Neuromuscular Diseases at the 2024 AANEM Annual Meeting — NMD Pharma [nmdpharma.com]
- 6. NMD Pharma to present compelling preclinical data highlighting the potential of CIC-1 ion channel inhibition to improve disease symptoms and progression in MuSK myasthenia gravis
   — NMD Pharma [nmdpharma.com]
- 7. labiotech.eu [labiotech.eu]
- 8. myastheniagravisnews.com [myastheniagravisnews.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. NMD Pharma Initiates Phase 2b Trial of NMD670 in Generalized Myasthenia Gravis Patients NMD Pharma [nmdpharma.com]
- To cite this document: BenchChem. [NMD670 Early-Phase Clinical Trial Results: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380587#early-phase-clinical-trial-results-for-nmd670]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





